Salicylaldehyde

Catalog No.
S542336
CAS No.
90-02-8
M.F
C7H6O2
M. Wt
122.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salicylaldehyde

CAS Number

90-02-8

Product Name

Salicylaldehyde

IUPAC Name

2-hydroxybenzaldehyde

Molecular Formula

C7H6O2

Molecular Weight

122.12 g/mol

InChI

InChI=1S/C7H6O2/c8-5-6-3-1-2-4-7(6)9/h1-5,9H

InChI Key

SMQUZDBALVYZAC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=O)O

Solubility

Solubility in water, 1.7X10+4 mg/L at 86 °C
Slightly soluble in water
Slightly soluble in chloroform; miscible with ethanol; very soluble in acetone, benzene
Soluble in most organic solvents and oils
17 mg/mL at 86 °C
slightly soluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

2-hydroxybenzaldehyde, salicylaldehyde, Salicylaldehyde ester

Canonical SMILES

C1=CC=C(C(=C1)C=O)O

Description

The exact mass of the compound Salicylaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 17 mg/ml at 86 °cin water, 4.17x10+4 mg/l at 25 °c (est)slightly soluble in waterslightly soluble in chloroform; miscible with ethanol; very soluble in acetone, benzenesoluble in most organic solvents and oils17 mg/ml at 86 °cslightly soluble in water; soluble in organic solvents, oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 187662. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. It belongs to the ontological category of hydroxybenzaldehyde in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Organic Synthesis:

  • Precursor Molecule

    Salicylaldehyde serves as a vital starting material for the synthesis of numerous complex molecules. These include various heterocyclic compounds like coumarin, which possesses various medicinal properties []. It also plays a role in the creation of Schiff bases (salicylaldimines) and chelating agents [].

  • Analytical Chemistry

    Salicylaldehyde's ability to react with specific functional groups makes it useful in analytical assays. For instance, it can be employed in the colorimetric determination of primary amines through a fluorescence method []. Additionally, its derivatives like salicylaldehyde thiosemicarbazone aid in the simultaneous detection of molybdenum and iron [].

Plant Science and Biomarker Detection:

  • Plant Metabolite

    Salicylaldehyde is naturally produced by various plants []. Research suggests it might play a role in plant defense mechanisms against herbivores [].

  • Ketonuria Diagnosis

    Salicylaldehyde reacts with ketone bodies, a byproduct of incomplete fat metabolism, to form a colored complex. This property allows its use in the diagnosis of ketonuria, a condition associated with uncontrolled diabetes [].

Development of Novel Materials:

  • Fungicidal Properties: Recent studies explore the potential of salicylaldehyde derivatives as fungicides. By incorporating specific functional groups, researchers have developed derivatives with promising broad-spectrum antifungal activity []. This opens doors for the creation of eco-friendly alternatives to conventional fungicides.
  • Salicylaldehyde can exhibit various biological effects, and its safety profile is still under investigation.
  • Further research is required to fully understand its potential applications in different scientific fields.

Salicylaldehyde, also known as 2-hydroxybenzaldehyde, is an organic compound with the molecular formula C₇H₆O₂. It is characterized by a colorless oily liquid form and a distinct bitter almond odor at higher concentrations. This compound is an isomer of hydroxybenzaldehyde, alongside 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde. Salicylaldehyde serves as a precursor to various important organic compounds, including coumarin and several chelating agents. It can be naturally found in certain plants, such as buckwheat, and in the defensive secretions of specific beetle species like Chrysomela populi

Biological Activity:

Salicylaldehyde is a mild irritant to skin and eyes []. Inhalation of its vapors can cause respiratory irritation. It is also combustible []. Always consult safety data sheets (SDS) before handling salicylaldehyde and wear appropriate personal protective equipment (PPE) [].

Data:

  • The National Institute for Occupational Safety and Health (NIOSH) recommends an occupational exposure limit of 1 ppm (4 mg/m³) as a time-weighted average (TWA) for an 8-hour workday [].
Due to its functional groups. Some notable reactions include:

  • Condensation Reactions: Salicylaldehyde can undergo condensation with amines to form imines. For example, it reacts with ethylenediamine to yield the ligand salen .
  • Oxidation: The compound can be oxidized with hydrogen peroxide to produce catechol (1,2-dihydroxybenzene) through the Dakin reaction
    - Science Info" class="citation ml-xs inline" data-state="closed" href="https://scienceinfo.com/salicylaldehyde-reactions-application/" rel="nofollow noopener" target="_blank"> .
  • Heating Phenol and Chloroform: In the presence of sodium hydroxide or potassium hydroxide, this method leads to the formation of salicylaldehyde through a series of reactions involving dichlorocarbene

    Salicylaldehyde exhibits various biological activities. It has shown potential antibacterial properties and has been studied for its effects on certain cancer cell lines. Additionally, its presence in plant defenses indicates a role in ecological interactions. The compound's internal hydrogen bonding contributes to its stability and biological activity, which may enhance its interaction with biological targets .

Research on salicylaldehyde has highlighted its interactions with other chemical species:

  • Nucleophilic Addition: The compound reacts with nucleophiles such as amines and alcohols, forming various derivatives .
  • Photocatalytic Properties: Salicylaldehyde has shown potential as a photocatalyst when deprotonated, leading to increased fluorescence quantum yields .

Salicylaldehyde shares structural similarities with other hydroxybenzaldehydes but possesses unique properties due to its ortho positioning of functional groups. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
3-HydroxybenzaldehydeC₇H₆O₂Hydroxy group at meta position
4-HydroxybenzaldehydeC₇H₆O₂Hydroxy group at para position
VanillinC₈H₈O₃Contains a methoxy group and is widely used as a flavoring agent
Salicylic AcidC₇H₆O₃Contains an additional carboxylic acid group

Salicylaldehyde's unique internal hydrogen bonding enhances its stability and reactivity compared to these similar compounds, making it particularly valuable in synthetic applications and biological interactions

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid; colorless or pale yellow; bitter almond odor. Sinks and mixes slowly in water. (USCG, 1999)
Colorless or dark red liquid with a bitter odor of almonds; [Hawley] Colorless or pale yellow liquid; [CAMEO] Colorless or light yellow oily liquid with almond-like odor; [MSDSonline]
Liquid
colourless to straw coloured oily liquid with a pungent, bitter, almond-like odou

Color/Form

Liquid
Colorless, oily liquid or dark-red oil
Colorless to straw, oily liquid

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

122.036779430 g/mol

Monoisotopic Mass

122.036779430 g/mol

Boiling Point

386 °F at 760 mmHg (USCG, 1999)
197 °C
196.00 to 197.00 °C. @ 760.00 mm Hg

Flash Point

172 °F (USCG, 1999)
ca.78 °C (172 °F) - closed cup

Heavy Atom Count

9

Taste

Nut-like, coumarin flavor at low levels
Burning taste

Vapor Density

4.2 (USCG, 1999) - Heavier than air; will sink (Relative to Air)
4.2 (Air = 1)

Density

1.1674 at 68 °F (USCG, 1999) - Denser than water; will sink
1.167 g/cu cm at 20 °C/4 °C
1.159-1.170

LogP

1.81 (LogP)
1.81
log Kow = 1.81

Odor

Bitter, almond-like odor
Pungent, irritating odor similar to benzenaldehyde, acetophenone, and nitrobenzene, but with phenolic notes

Decomposition

Hazardous decomposition products formed under fire conditions: Carbon oxides
When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

19.4 °F (USCG, 1999)
-7 °C
0.7 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

17K64GZH20

Related CAS

29734-89-2

GHS Hazard Statements

Aggregated GHS information provided by 3864 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (54.17%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (56.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (56.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341 (54.06%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 2-Hydroxybenzaldehyde is a colorless to straw-colored oily liquid. It has a bitter-almond odor and burning, nut-like taste. It is slightly soluble in water. It occurs in various kinds of plants. USE: 2-Hydroxybenzaldehyde is an important commercial chemical. It is used to make other chemicals such as drugs and dyes, plastics, farming and industrial chemicals and as a flavoring in foods, drinks, tobacco products. It is also used in some perfumes. EXPOSURE: Workers that use 2-hydroxybenzaldehyde may breathe in vapors or have direct skin contact. The general population may be exposed by eating foods containing 2-hydroxybenzaldehyde, smoking tobacco products, use of some perfumes and breathing in air. If 2-hydroxybenzaldehyde is released to the environment, it will be broken down in air. It may be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Allergic contact dermatitis was reported in a forest service worker who had handled aspen bark. The allergic skin reaction was determined to be a result of exposure to salicyl alcohol and 2-hydroxybenzaldehyde present in aspen bark. A few laboratory animal toxicity studies of salicylaldehyde are available in the published scientific literature, but the studies are inadequate to identify potential health effects. Data on the potential for 2-hydroxybenzaldehyde to cause infertility, abortion, or birth defects were not available. Data on the potential for 2-hydroxybenzaldehyde to cause cancer in laboratory animals were not available. The potential for 2-hydroxybenzaldehyde to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

1.09 mmHg at 90 °F (USCG, 1999)
0.59 [mmHg]
0.593 mm Hg at 25 °C /calculated from experimentally derived coefficients/

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

90-02-8
27761-48-4

Absorption Distribution and Excretion

At fixed cosubstrate levels of salicylaldehyde, enzyme kinetics showed substrate inhibition effects.

Associated Chemicals

Benzaldehyde, 3-hydroxy;100-83-4
Benzaldehyde, 4-hydroxy;123-08-0

Wikipedia

Salicylaldehyde
Linolein

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

One industrial process starts with phenol and forms 2-hydroxybenzyl alcohol (saligenin) by reacting triphenyl metaborate with formaldehyde. The alcohol is catalytically oxidized in air to give 2-hydroxybenzaldehyde. It is more economical to react phenol with formaldehyde in the presence of alkaline catalysts and in the absence of boric acid. The yield is approximately 85%. The ratio of 2-hydroxybenzyl alcohol to 4-hydroxybenzyl alcohol can be altered by varying the catalyst. The oxidation of the hydroxybenzyl alcohols is carried out in an aqueous solution with a platinum-lead-carbon catalyst and gives the corresponding hydroxybenzaldehydes in yields of more than 98%.
The best known process /for the manufacture of 2-hydroxybenzaldehyde/ is based on the Reimer-Tiemann reaction, in which phenol is reacted with chloroform in the presence of an aqueous alkali. Moderate yields of 2-hydroxy- and 4-hydroxybenzaldehyde are obtained in a ratio of about 85:15. The use of aqueous methanol as a reaction medium improves the yield, especially that of 4-hydroxybenzaldehyde. According to a modern variation of the Reimer-Tiemann reaction, the process is carried out in the absence of water. An alkali-metal phenolate reacts with chloroform and a suspension of an alkali-metal hydroxide in an inert organic solvent.
2-Hydroxybenzaldehyde can also be produced by electrolytic reduction of salicylic acid on a rotating amalgam cathode and by catalytic reduction of a salicylic acid halide.
Made by heating sodium phenolate and chloroform with NaOH.
Synthesis: From phenol, chloroform, and alkali according to Reimer-Tiemman method (1876); starting material for mfr of coumarin.

General Manufacturing Information

Benzaldehyde, 2-hydroxy-: ACTIVE

Analytic Laboratory Methods

Salicylaldehyde determined by polarography with Et4NI as supporting electrolyte.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Alkylated Salicylaldehydes and Prenylated Indole Alkaloids from the Endolichenic Fungus

Li-Bin Lin, Yu-Qi Gao, Rui Han, Jian Xiao, Yi-Meng Wang, Qiang Zhang, Yi-Jie Zhai, Wen-Bo Han, Wen-Li Li, Jin-Ming Gao
PMID: 34096711   DOI: 10.1021/acs.jafc.1c01148

Abstract

Sixteen metabolites, including seven C
-alkylated salicylaldehyde derivatives (
-
) and nine prenylated indole alkaloids (
-
), three of which are new, namely, asperglaucins A and B (
and
) and neoechinulin F (
), were separated from the endolichenic fungus
SQ-8. Asperglaucin A (
) represents an unusual phthalide-like derivative with a benzo[
]thiophen-1(3
)-one scaffold. All compounds were assessed
for antibacterial, antineuroinflammatory, and antioxidant activities. Notably, asperglaucins A and B exhibited potent antibacterial activities against two plant pathogens
pv
(Psa) and
, with an MIC value of 6.25 μM; further SEM analyses illustrated that the possible bacteriostatic mechanisms for compounds
and
were to alter the external structure of
and Psa, and to cause the rupture or deformation of the cell membranes, respectively, and the results suggest that compounds
and
may serve as potential promising candidates for lead compounds of agrochemical bactericides. Furthermore, compounds
and
significantly inhibited nitric oxide production with an IC
value of ca. 12 μM, and the possible anti-inflammatory mechanisms involved were also studied by molecular docking. Finally, the tested phenolics
-
showed significant antioxidative effects. Thus, strain SQ-8 represents a novel resource of these bioactive metabolites to be utilized.


Fabrication of starch-salicylaldehyde based polymer nanocomposite (PNC) for the removal of pollutants from contaminated water

Tansir Ahamad, Mu Naushad, Rashed Hassan Mousa, Saad M Alshehri
PMID: 33736279   DOI: 10.1016/j.ijbiomac.2020.10.170

Abstract

In the present study, we have fabricated magnetic nanocomposite based on the starch and salicylaldehyde resin embedded with magnetic Fe
O
nanoparticles (SS@Fe
O
). The fabricated nanocomposite was characterized using various analytical methods including XRD, SEM, FTIR, TGA, TEM, BET and XPS. As-fabricated nanocomposite was used for the adsorption of Pb(II) and Cd(II) from aqueous solution. The adsorption results revealed that the maximum adsorption capacity was found to be 265.4 and 247.2 mg/g for Pb(II) and Cd(II) respectively at pH 6 and room temperature. The adsorption kinetic results support that the adsorption of both the toxic metals was carried out via second order reaction and the rate constants were found to be 6.31 × 10
and 7.18 × 10
g·mg
·min
for Pb(II) and Cd(II) respectively. The adsorption isotherm displays the Langmuir adsorption isotherm and supports the monolayer and mainly chemisorption with poor physisorption. Additionally, the thermodynamic parameters were evaluated and the adsorption came true in exothermically and spontaneously with both Pb(II) and Cd(II). As-fabricated starch based magnetic nanocomposite displays excellent adsorption as well as outstanding reusability. Therefore, these outcomes support that the SS@Fe
O
nanocomposite can be used as a promising adsorbent for industrial application.


Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes

Mohammad A Ranjbari, Hossein Tavakol
PMID: 33656875   DOI: 10.1021/acs.joc.1c00143

Abstract

Different benzofuran derivatives are synthesized via a catalyst-free reaction between nitroepoxides and salicylaldehydes. In the employed methodology, K
CO
and DMF have been used at 110 °C, and the reactions were completed after 12 h in 33-84% yields. The highest yields were obtained using 3-nitrosalicylaldehyde. Finally, a plausible mechanism was proposed for the reaction, and some evidence was provided for this mechanism such as the detection of released acetate anion (using FTIR) and isolation and structure determination of the critical intermediate.


A Small Molecule Fluorogenic Probe for the Detection of Sphingosine in Living Cells

Andrew K Rudd, Neel Mittal, Esther W Lim, Christian M Metallo, Neal K Devaraj
PMID: 33044062   DOI: 10.1021/jacs.0c06652

Abstract

The single-chained sphingolipid sphingosine is an essential structural lipid and signaling molecule. Abnormal sphingosine metabolism is observed in several diseases, including cancer, diabetes, and Alzheimer's. Despite its biological importance, there is a lack of tools for detecting sphingosine in living cells. This is likely due to the broader challenge of developing highly selective and live-cell compatible affinity probes for hydrophobic lipid species. In this work, we have developed a small molecule fluorescent turn-on probe for labeling sphingosine in living cells. We demonstrate that this probe exhibits a dose-dependent response to sphingosine and is able to detect endogenous pools of sphingosine. Using our probe, we successfully detected sphingosine accumulation in cells from patients with Niemann-Pick type C1 (NPC1), a lipid transport disorder in which increased sphingosine mediates disease progression. This work provides a simple and accessible method for the detection of sphingosine and should facilitate study of this critical signaling lipid in biology and disease.


Probing 4-(diethylamino)-salicylaldehyde-based thiosemicarbazones as multi-target directed ligands against cholinesterases, carbonic anhydrases and α-glycosidase enzymes

Sadaf Hashmi, Samra Khan, Zahid Shafiq, Parham Taslimi, Muhamamd Ishaq, Nastaran Sadeghian, Halide Sedef Karaman, Naeem Akhtar, Muhamamd Islam, Asnuzilawati Asari, Habsah Mohamad, İlhami Gulçin
PMID: 33383322   DOI: 10.1016/j.bioorg.2020.104554

Abstract

With the fading of 'one drug-one target' approach, Multi-Target-Directed Ligands (MTDL) has become a central idea in modern Medicinal Chemistry. The present study aimed to design, develop and characterize a novel series of 4-(Diethylamino)-salicylaldehyde based thiosemicarbazones (3a-p) and evaluates their biological activity against cholinesterase, carbonic anhydrases and α-glycosidase enzymes. The hCA I isoform was inhibited by these novel 4-(diethylamino)-salicylaldehyde-based thiosemicarbazones (3a-p) in low nanomolar levels, the Ki of which differed between 407.73 ± 43.71 and 1104.11 ± 80.66 nM. Against the physiologically dominant isoform hCA II, the novel compounds demonstrated K
s varying from 323.04 ± 56.88 to 991.62 ± 77.26 nM. Also, these novel 4-(diethylamino)-salicylaldehyde based thiosemicarbazones (3a-p) effectively inhibited AChE, with Ki values in the range of 121.74 ± 23.52 to 548.63 ± 73.74 nM. For BChE, Ki values were obtained with in the range of 132.85 ± 12.53 to 618.53 ± 74.23 nM. For α-glycosidase, the most effective Ki values of 3b, 3k, and 3g were with Ki values of 77.85 ± 10.64, 96.15 ± 9.64, and 124.95 ± 11.44 nM, respectively. We have identified inhibition mechanism of 3b, 3g, 3k, and 3n on α-glycosidase AChE, hCA I, hCA II, and BChE enzyme activities. Hydrazine-1-carbothioamide and hydroxybenzylidene moieties of compounds play an important role in the inhibition of AChE, hCA I, and hCA II enzymes. Hydroxybenzylidene moieties are critical for inhibition of both BChE and α-glycosidase enzymes. The findings of in vitro and in silico evaluations indicate 4-(diethylamino)-salicylaldehyde-based thiosemicarbazone scaffold to be a promising hit for drug development for multifactorial diseases like Alzheimer's disease.


A Reagent for Amine-Directed Conjugation to IgG1 Antibodies

Anders Märcher, Johan Palmfeldt, Marija Nisavic, Kurt V Gothelf
PMID: 33306206   DOI: 10.1002/anie.202013911

Abstract

Functionalized antibodies are an indispensable resource for diagnosis, therapy and as a research tool for chemical biology. However, simpler and better methodologies are often required to improve the labeling of antibodies in terms of selectivity and scalability. Herein, we report the development of an easily available chemical reagent that allows site-directed labeling of native human IgG1 antibodies in good yield and mono-labeling selectivity. The salicylaldehyde moiety of the reagent reacts with surface exposed lysine residues to transiently form an iminium ion, and this positions a semi-reactive ester in proximity of a second lysine residue that reacts with the ester to form an amide. Interestingly, it appears that the formation of the iminium ion also has a significant activating effect of the ester. We use flow cytometry and bio-layer interferometry to confirm that the labeled antibodies retain antigen binding.


Euroticins A and B, Two Pairs of Highly Constructed Salicylaldehyde Derivative Enantiomers from a Marine-Derived Fungus

Weimao Zhong, Yuchan Chen, Zhimao Mai, Xiaoyi Wei, Junfeng Wang, Qi Zeng, Xiayu Chen, Xinpeng Tian, Weimin Zhang, Fazuo Wang, Si Zhang
PMID: 32909756   DOI: 10.1021/acs.joc.0c01407

Abstract

Two pairs of salicylaldehyde derivative enantiomers, euroticins A and B (
and
), were isolated from a marine-derived fungus
sp. SCSIO F452. Compound
possesses a highly constructed 6/6/6/5/7 pentacyclic structure featuring an unprecedented 2,11-dioxatricyclo[5.3.1.0
]undecane core. Compound
represents the first example of 6/6/6/6 tetracyclic salicylaldehyde derivative. Their structures were established by spectroscopic analyses, X-ray diffraction, and electronic circular dichroism (ECD) and
C NMR calculations. Compounds (+)-
and (-)-
exhibited remarkable antioxidative activities.


Multicomponent Synthesis of Luminescent Iminoboronates

Samuel Guieu, Cátia I C Esteves, João Rocha, Artur M S Silva
PMID: 33371240   DOI: 10.3390/molecules25246039

Abstract

A family of iminoboronates was prepared through a one-pot multicomponent reaction, starting from boronic acid, anthranilic acid, and different salicylaldehydes. Their synthesis was straightforward and the complexes were obtained in good to excellent yields. Their photophysical properties were assessed in a diluted solution, and the complexes proved to be faintly luminescent. These chelates demonstrated remarkable Aggregation-Induced Emission Enhancement, which was rationalized using crystal structures.


A theoretical mathematical model for assessing diclofenac release from chitosan-based formulations

Manuela Maria Iftime, Daniel Lucian Dobreci, Stefan Andrei Irimiciuc, Maricel Agop, Tudor Petrescu, Bogdan Doroftei
PMID: 32720542   DOI: 10.1080/10717544.2020.1797242

Abstract

The paper reports a new mathematical model for understanding the mechanism delivery from drug release systems. To do this, two drug release systems based on chitosan and diclofenac sodium salt as a drug model, were prepared by in situ hydrogelation in the presence of salicylaldehyde. The morphology of the systems was analyzed by scanning electron microscopy and polarized light microscopy and the drug release was
investigated into a medium mimicking the
environment. The drug release mechanism was firstly assessed by fitting the
release data on five traditional mathematical model. In the context of pharmacokinetics behavioral analysis, a new mathematical procedure for describing drug release dynamics in polymer-drug complex systems was proposed. Assuming that the dynamics of polymer-drug system's structural units take place on continuous and nondifferentiable curves (multifractal curves), it was showed that in a one-dimensional hydrodynamic formalism of multifractal variables the drug release mechanism is given through synchronous dynamics at a differentiable and non-differentiable scale resolutions.


A simple "turn-on" fluorescence sensor for salicylaldehyde skeleton based on switch of PET-AIE effect

Shibing Chen, Sining Zheng, Shengjie Jiang, Hongyu Guo, Fafu Yang
PMID: 33481048   DOI: 10.1007/s00216-021-03165-2

Abstract

The selective detection of salicylaldehyde skeleton is of great significance in phytochemistry and biological research but rarely reported. In this research, a simple and highly selective "turn-on" fluorescence sensor (CDB-Am) for salicylaldehyde skeleton was developed based on switch of photoinduced electron transfer (PET) and aggregation-induced emission (AIE). CDB-Am bearing amino-cyanodistyrene structure responded to salicylaldehyde in the range of 3.1 to 40 μM with a detection limit of 0.94 μM. The sensing process of formation of Schiff-base adduct CDB-SA was confirmed by
H NMR, MS, and FT-IR spectra, revealing that a recovered AIE property accounted for the turn-on fluorescence response of CDB-Am and the intramolecular hydrogen bonding played a crucial role in the disruption of PET process. This sensing ability was successfully applied for both fluorescence qualitative test of salicylaldehyde skeleton on TLC analysis and quantitative detection of salicylaldehyde skeleton with good accuracy in the root bark of Periploca sepium, suggesting the extensive applications in phytochemistry and traditional Chinese herbal medicine. Furthermore, CDB-Am exhibited the first excellent fluorescence imaging ability in detecting salicylaldehyde skeleton in a living system. This work supplied a new strategy of preparing a novel "turn-on" fluorescence probe for detecting salicylaldehyde skeleton in complex environments and living bodies.


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